4-(4-Bromophenoxy)butane-1-sulfonyl chloride

Overview

Description

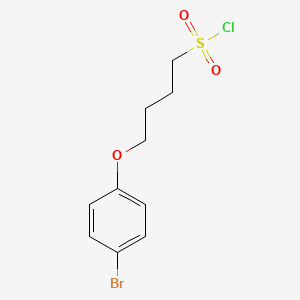

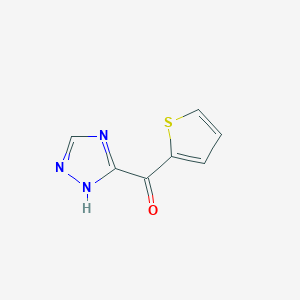

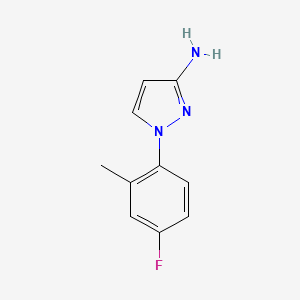

“4-(4-Bromophenoxy)butane-1-sulfonyl chloride” is a chemical compound with the molecular formula C10H12BrClO3S. It consists of 12 Hydrogen atoms, 10 Carbon atoms, 3 Oxygen atoms, 1 Sulfur atom, 1 Chlorine atom, and 1 Bromine atom .

Molecular Structure Analysis

The molecular structure of “4-(4-Bromophenoxy)butane-1-sulfonyl chloride” is composed of 28 atoms in total . The molecule has a molecular weight of 327.62 g/mol.Scientific Research Applications

-

Reductive Coupling of Sulfonyl Chlorides

- Scientific Field : Organic Chemistry

- Application Summary : Sulfonyl chlorides, including “4-(4-Bromophenoxy)butane-1-sulfonyl chloride”, can be used in the reductive coupling process to produce corresponding disulfides . This method is operationally simple and environmentally benign .

- Methods of Application : The sulfonyl chlorides can be rapidly reduced with an SO2/KI/H2SO4 system in moderate to good yields at 80 °C in water .

- Results or Outcomes : The reductive coupling of sulfonyl chlorides to the corresponding disulfides has been developed. This method provides a procedure for the synthesis of thiols .

-

Synthesis of Novel Compounds

- Scientific Field : Medicinal Chemistry

- Application Summary : “4-(4-Bromophenoxy)butane-1-sulfonyl chloride” can be used in the synthesis of novel compounds, which belong to N-acyl-α-amino acids, 4H-1,3-oxazol-5-ones, 2-acylamino ketones, and 1,3-oxazoles chemotypes . These compounds have potential antimicrobial effects and toxicity .

- Methods of Application : The specific methods of synthesis were not detailed in the source, but these compounds were characterized through elemental analysis, MS, NMR, UV/VIS, and FTIR spectroscopic techniques .

- Results or Outcomes : The synthesized compounds were tested for antimicrobial action against bacterial and fungal strains, for antioxidant activity by DPPH, ABTS, and ferric reducing power assays, and for toxicity on freshwater cladoceran Daphnia magna Straus .

-

Reduction of Sulfonyl Chlorides with Sulfur Dioxide

- Scientific Field : Organic Chemistry

- Application Summary : Sulfonyl chlorides can be reduced with sulfur dioxide in water as a solvent . This method is operationally simple and environmentally benign .

- Methods of Application : The sulfonyl chlorides can be rapidly reduced with an SO2/KI/H2SO4 system in moderate to good yields at 80 °C in water .

- Results or Outcomes : The reductive coupling of sulfonyl chlorides to the corresponding disulfides has been developed. This method provides a procedure for the synthesis of thiols .

-

Synthesis of Sulfonyl Chlorides from Sulfonic Acids

- Scientific Field : Organic Chemistry

- Application Summary : A novel and efficient method enables the preparation of sulfonyl chlorides from sulfonic acids using TAPC as a chlorinating agent . This method is cost-effective and allows for the facile isolation of the desired products .

- Methods of Application : The specific methods of synthesis were not detailed in the source, but it involves the use of TAPC as a chlorinating agent under solvent-free conditions .

- Results or Outcomes : The methodology provides a practical alternative and a valuable synthetic tool for various pharmaceutical applications .

-

Reduction of Sulfonyl Chlorides with Sulfur Dioxide

- Scientific Field : Organic Chemistry

- Application Summary : Sulfonyl chlorides can be reduced with sulfur dioxide in water as a solvent . This method is operationally simple and environmentally benign .

- Methods of Application : The sulfonyl chlorides can be rapidly reduced with an SO2/KI/H2SO4 system in moderate to good yields at 80 °C in water .

- Results or Outcomes : The reductive coupling of sulfonyl chlorides to the corresponding disulfides has been developed. This method provides a procedure for the synthesis of thiols .

-

Synthesis of Sulfonyl Chlorides from Sulfonic Acids

- Scientific Field : Organic Chemistry

- Application Summary : A novel and efficient method enables the preparation of sulfonyl chlorides from sulfonic acids using TAPC as a chlorinating agent . This method is cost-effective and allows for the facile isolation of the desired products .

- Methods of Application : The specific methods of synthesis were not detailed in the source, but it involves the use of TAPC as a chlorinating agent under solvent-free conditions .

- Results or Outcomes : The methodology provides a practical alternative and a valuable synthetic tool for various pharmaceutical applications .

Safety And Hazards

The safety data sheets for related compounds suggest that they are considered hazardous by the 2012 OSHA Hazard Communication Standard . They may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, and use personal protective equipment .

properties

IUPAC Name |

4-(4-bromophenoxy)butane-1-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrClO3S/c11-9-3-5-10(6-4-9)15-7-1-2-8-16(12,13)14/h3-6H,1-2,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLSVEJRAWZRLGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCCCCS(=O)(=O)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Bromophenoxy)butane-1-sulfonyl chloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-Bromo-4-(cyclobutylmethoxy)phenyl]methanamine](/img/structure/B1443928.png)

![3-[2-(5-Bromo-2-chlorophenoxy)ethyl]thiophene](/img/structure/B1443935.png)

![4-{[(Tert-butoxy)carbonyl]amino}-2,2-dimethyloxane-4-carboxylic acid](/img/structure/B1443937.png)